[(1R,3S)-1-Amino-3-((R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl]methanol, specifically its enantiomer BMS-986104, is a synthetic compound developed as a Sphingosine-1-phosphate receptor 1 (S1P1) modulator. [ [], [] ] S1P1 receptors play a crucial role in immune cell trafficking and are a target for treating autoimmune diseases like multiple sclerosis. [ [] ] BMS-986104 acts as a differentiated S1P1 receptor modulator, offering potential advantages over existing treatments. [ [] ]
The synthesis of BMS-986104 utilizes an asymmetric hydroboration approach. [ [] ] A key step involves the asymmetric hydroboration of a trisubstituted alkene intermediate (compound 6 in the referenced paper) to achieve the desired stereochemistry. [ [] ] This method provides an efficient and scalable route for synthesizing BMS-986104 and similar compounds. [ [] ]
BMS-986104 acts as a differentiated S1P1 receptor modulator. [ [] ] While the precise mechanism remains under investigation, it is proposed to function as a partial agonist of the S1P1 receptor. [ [] ] This suggests that BMS-986104 binds to and activates the S1P1 receptor, but potentially to a lesser extent than full agonists like fingolimod. [ [] ] This differentiated modulation of S1P1 receptor activity is thought to contribute to its improved safety profile compared to other S1P1 modulators. [ [] ]
BMS-986104 has been investigated for its potential in treating autoimmune diseases, particularly multiple sclerosis. [ [], [] ]
CAS No.: 136056-01-4
CAS No.: 81201-92-5
CAS No.: 1373918-61-6
CAS No.: 864852-88-0